Home > Products > Screening Compounds P58021 > 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine - 893722-03-7

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Catalog Number: EVT-3432494
CAS Number: 893722-03-7
Molecular Formula: C10H10BrClO2
Molecular Weight: 277.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound characterized by its unique benzodioxepine ring system, which includes bromine and chloromethyl substituents. Its molecular formula is C10H10BrClO2\text{C}_{10}\text{H}_{10}\text{BrClO}_{2}, with a molar mass of approximately 277.54 g/mol. This compound is of significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science due to its structural properties and potential applications .

Source

The compound can be synthesized through specific chemical reactions involving bromination and chloromethylation processes applied to benzodioxepine precursors. These synthetic routes are crucial for obtaining the compound in a pure form suitable for further applications.

Classification

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine falls under the category of heterocyclic compounds, specifically within the benzodioxepine family. It is recognized for its potential utility in medicinal chemistry and as a precursor for various chemical reactions .

Synthesis Analysis

Methods

The synthesis of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves two primary steps:

  1. Bromination: This step introduces the bromine atom into the molecule.
  2. Chloromethylation: The chloromethyl group is introduced at the 8-position using chloromethyl methyl ether in the presence of Lewis acid catalysts such as zinc chloride or aluminum chloride.

These methods ensure that the desired substituents are effectively incorporated into the benzodioxepine structure.

Technical Details

In industrial settings, the synthesis may utilize large-scale bromination and chloromethylation processes with stringent control over reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability during production.

Molecular Structure Analysis

Structure

The molecular structure of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine features a fused ring system that includes a benzene ring connected to a dioxepine moiety. The presence of both bromine and chloromethyl groups at specific positions contributes to its reactivity and potential applications.

Data

  • Molecular Formula: C10H10BrClO2\text{C}_{10}\text{H}_{10}\text{BrClO}_{2}
  • Molar Mass: 277.54 g/mol
  • CAS Number: 893722-03-7 .
Chemical Reactions Analysis

Types of Reactions

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing nucleophiles such as amines or thiols to replace the chlorine atom.
  2. Oxidation: The compound can undergo oxidation reactions, potentially leading to oxidized derivatives.
  3. Reduction: Reduction reactions can target the bromine or chloromethyl groups, resulting in debrominated or dechlorinated products.

Technical Details

These reactions are significant for developing new compounds with tailored properties for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action for 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with biological targets or chemical reagents due to its reactive substituents. The bromine and chloromethyl groups enhance its reactivity, facilitating various chemical transformations that can lead to biologically active compounds or novel materials .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not detailed in the sources reviewed, the compound's structural characteristics suggest it may exhibit typical behaviors associated with halogenated organic compounds.

Chemical Properties

The presence of halogen substituents (bromine and chlorine) influences the compound's reactivity profile, making it suitable for nucleophilic substitution and other organic transformations .

Applications

Scientific Uses

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting neurological or inflammatory pathways.
  • Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or optical characteristics.
  • Chemical Biology: The compound can act as a probe to study biological processes involving brominated or chloromethylated molecules .
Synthetic Methodologies for 7-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Halogenation Strategies for Bromine Introduction at the 7-Position

The selective introduction of bromine at the C7 position of the benzodioxepine scaffold is a critical initial step in synthesizing 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine. This regioselectivity is typically achieved through electrophilic aromatic substitution (SEAr) or radical bromination, leveraging the inherent electronic bias of the precursor molecule.

Electrophilic bromination using molecular bromine (Br₂) in dichloromethane or acetic acid often targets the para position relative to electron-donating oxygen atoms in the dioxepine ring. However, this approach can yield regioisomeric mixtures if the precursor lacks sufficient steric or electronic differentiation. A superior alternative employs N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ at 0–25°C), which enhances selectivity for the 7-position adjacent to the nascent chloromethyl site. This selectivity arises from the directing influence of the alkoxy groups and the steric constraints imposed by the fused ring system [2].

For precursors requiring late-stage functionalization, radical bromination using NBS with azobisisobutyronitrile (AIBN) initiator in refluxing CCl₄ provides an alternative pathway. This method favors benzylic or electron-rich positions but can be adapted for aromatic bromination by optimizing solvent polarity and temperature. Yields range from 60–85%, with purity contingent on rigorous chromatographic separation of regioisomers [2].

Table 1: Bromination Method Comparison for 7-Position Functionalization

MethodReagent/SolventTemperatureRegioselectivityYield Range
ElectrophilicBr₂/DCM or AcOH0–25°CModerate50–70%
Electrophilic (NBS)NBS/CCl₄0–25°CHigh70–85%
RadicalNBS/AIBN/CCl₄RefluxModerate-High60–80%

Chloromethyl Functionalization via Electrophilic Substitution or Radical Pathways

Installing the chloromethyl (−CH₂Cl) group at the C8 position demands precise control to avoid overhalogenation or ring degradation. Two primary methodologies prevail: electrophilic chloromethylation and halomethydration of aldehydes.

Electrophilic chloromethylation leverages the Blanc reaction, where formaldehyde and hydrogen chloride (HCl(g)) in the presence of Lewis acids like ZnCl₂ attack the electron-rich aromatic ring. This reaction is highly sensitive to precursor electronics: electron-donating substituents ortho or para to the reaction site significantly enhance yield. For benzodioxepine intermediates brominated at C7, the electron-withdrawing nature of bromine slightly deactivates the ring, necessitating extended reaction times (12–24 h) at 40–60°C to achieve 65–75% conversion [2] [3].

An alternative route involves reduction of carboxylic acids or aldehydes at C8, followed by chlorination. For example, 8-formyl-substituted benzodioxepines undergo reduction with NaBH₄ to the primary alcohol, which is subsequently chlorinated using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This two-step sequence affords higher regiochemical fidelity (up to 90% yield) compared to direct electrophilic routes. Radical chlorination with Cl₂ and UV light is generally unsuitable due to poor selectivity and potential side reactions at benzylic positions [2].

Ring-Closing Approaches for 1,5-Benzodioxepine Core Construction

Synthesizing the 1,5-benzodioxepine core requires strategic O-alkylation or etherification of ortho-disubstituted benzene precursors. Two dominant pathways exist: cyclization of dihalo precursors and intramolecular Williamson ether synthesis.

The most efficient method employs a 1,3-dihalo precursor (e.g., 7-bromo-2-(bromomethyl)phenol) reacting with 1,2-diols (e.g., ethylene glycol) under basic conditions (K₂CO₃ or NaH). This promotes a tandem O-alkylation and ring closure, forming the seven-membered dioxepine ring. Microwave irradiation (120°C, 30 min) in DMF significantly accelerates this step, improving yields from ~60% to 85% while minimizing diol polymerization [3] .

Alternatively, preformed chloromethyl intermediates can undergo intramolecular cyclization. For example, 2-(2-chloroethoxy)-3-bromobenzyl chloride derivatives, when treated with NaI in acetone, undergo halogen exchange (−Cl to −I), followed by ring closure via nucleophilic displacement. The iodide anion’s enhanced nucleophilicity facilitates cyclization at lower temperatures (50–60°C), reducing elimination byproducts [2].

Table 2: Cyclization Methods for 1,5-Benzodioxepine Formation

Precursor TypeReagents/ConditionsKey AdvantageYield
Dihalo + DiolK₂CO₃, DMF, Δ or MW, 120°CHigh atom economy80–85%
Haloalkyl-Aryl EtherNaI/acetone, then base, 50–60°CLow-temperature cyclization75–80%

Optimization of Protecting Group Strategies in Multi-Step Syntheses

Multi-step syntheses of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine necessitate judicious protection of phenolic OH groups and prevention of electrophilic side reactions at the chloromethyl moiety. Three protecting groups (PGs) are predominant: acetyl (Ac), methoxymethyl (MOM), and tert-butyldimethylsilyl (TBS).

Acetyl groups (installed using acetic anhydride/pyridine) offer low cost and ease of removal (K₂CO₃/MeOH/H₂O). However, they may migrate under harsh bromination conditions, reducing yields by 10–15%. MOM protection (MOMCl, i-Pr₂NEt) provides superior stability during electrophilic bromination but requires acidic deprotection (HCl/THF), which risks decomposition of the acid-sensitive chloromethyl group [2].

The TBS group (TBSOTf, 2,6-lutidine) excels in steric bulk, fully shielding the oxygen during halogenation and Friedel-Crafts reactions. Its removal (TBAF/THF) proceeds under mild fluoride-mediated conditions compatible with the chloromethyl functionality. Optimization data reveals TBS-protected intermediates maintain integrity through bromination, chloromethylation, and cyclization, with final deprotection yields exceeding 90% [2].

Table 3: Protecting Group Performance in Benzodioxepine Synthesis

Protecting GroupInstallation ReagentDeprotection ReagentStability During BrominationCompatibility with −CH₂Cl
AcetylAc₂O/pyridineK₂CO₃/MeOH/H₂OModerateHigh
MOMMOMCl/i-Pr₂NEtHCl/THFHighLow*
TBSTBSOTf/2,6-lutidineTBAF/THFExcellentExcellent

*MOM deprotection acids may hydrolyze −CH₂Cl.

Comprehensive Compound Data Table

Properties

CAS Number

893722-03-7

Product Name

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

IUPAC Name

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

InChI

InChI=1S/C10H10BrClO2/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-5H,1-3,6H2

InChI Key

ONPBBZOESDHYSC-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C(=C2)CCl)Br)OC1

Canonical SMILES

C1COC2=C(C=C(C(=C2)CCl)Br)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.